4-(BENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group, a phenylsulfonyl group, and a piperidin-1-ylcarbonyl group, making it a molecule of interest for various chemical and biological studies.
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonylation using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine.
Piperidinylcarbonylation: The piperidin-1-ylcarbonyl group can be introduced through a reaction with piperidine and a carbonylating agent like phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(phenylsulfonyl)quinoline: Lacks the piperidin-1-ylcarbonyl group.
4-(Phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline: Lacks the chloro group.
6-Chloro-3-(piperidin-1-ylcarbonyl)quinoline: Lacks the phenylsulfonyl group.
Uniqueness
4-(BENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to the presence of all three functional groups (chloro, phenylsulfonyl, and piperidin-1-ylcarbonyl), which can contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-chloroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-15-9-10-19-17(13-15)20(28(26,27)16-7-3-1-4-8-16)18(14-23-19)21(25)24-11-5-2-6-12-24/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMBNPYUCYBLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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